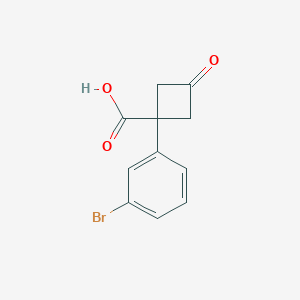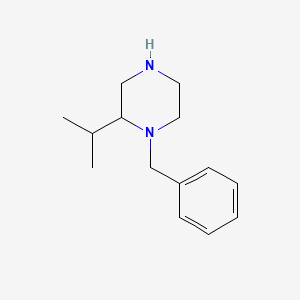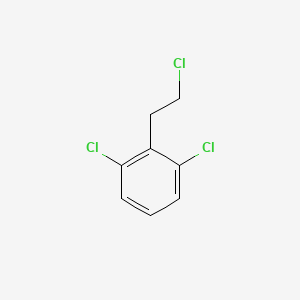
4-(1-Bromoethyl)-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromoethyl)-1,1-dimethylcyclohexane, or 4-BEDMC, is a cyclic organic compound with a variety of uses in scientific research. It is a colorless liquid with a pleasant odor, and is a useful reagent for the synthesis of other compounds. 4-BEDMC is used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
1. Stereochemistry and Dehydrobromination Studies
- Application : Research on bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1,-dicarboxylate, closely related to 4-(1-Bromoethyl)-1,1-dimethylcyclohexane, reveals insights into their structures and stereochemistry. The study also explores the process of dehydrobromination in these derivatives, leading to the production of phenols through demethoxycarbonylation (Theobald, 1982).
2. Organometallic Chemistry
- Application : The reaction between 1,3-bis(bromomagnesio)-2,2-dimethylpropane and dichlorodicyclopentadienylvanadium(IV) results in the formation of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, highlighting the potential of using similar bromo-compounds in organometallic synthesis (Seetz et al., 1984).
3. Synthesis of Organosilicon Building Blocks
- Application : The synthesis of various C-functional silicon-containing heterocycles, including 2-bromo-4-silacyclohexan-1-ones, demonstrates the use of bromo-substituted cyclohexane derivatives in creating versatile building blocks for synthesis in organosilicon chemistry (Geyer et al., 2015).
4. Pyrolysis Studies
- Application : The pyrolysis of 1,4-dimethylcyclohexane, which is structurally similar to 4-(1-Bromoethyl)-1,1-dimethylcyclohexane, has been studied in detail. Understanding the pyrolysis mechanism and product formation can provide insights into the thermal behavior of related compounds (Gillespie et al., 1979).
5. Gas Phase Molecular Structure Analysis
- Application : Electron diffraction studies of 1,1-dimethylcyclohexane's gas-phase molecular structure offer critical information that could be relevant for understanding the gas-phase behavior of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane (Geise et al., 1972).
Propriétés
IUPAC Name |
4-(1-bromoethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPXYXVPGAIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-1,1-dimethylcyclohexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

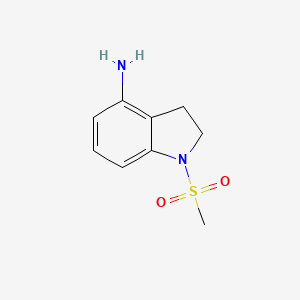
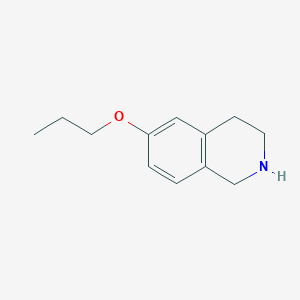
![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)



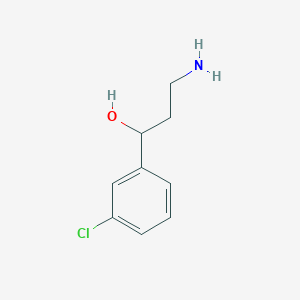
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)

